Isotopic Purity and Deuterium Incorporation Ensure Reliable Internal Standard Performance
Finafloxacin-d4 HCl is supplied with a certified isotopic purity of ≥98% deuterium incorporation at four specific hydrogen positions, as confirmed by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) . This high isotopic enrichment ensures minimal interference from the unlabeled analyte in the MS/MS channel used for the internal standard, which is critical for accurate quantification. In contrast, non-deuterated finafloxacin HCl or alternative internal standards (e.g., structural analogs) lack this isotopic purity guarantee and may introduce significant cross-talk or variable matrix effects, compromising assay precision and accuracy [1].
| Evidence Dimension | Isotopic Purity (Deuterium Enrichment) |
|---|---|
| Target Compound Data | ≥98% deuterium incorporation |
| Comparator Or Baseline | Non-deuterated finafloxacin HCl: 0% deuterium incorporation |
| Quantified Difference | ≥98% isotopic enrichment difference |
| Conditions | HRMS/NMR analysis |
Why This Matters
High isotopic purity directly reduces analytical variability and improves lower limit of quantification (LLOQ), essential for regulatory-compliant bioanalytical method validation.
- [1] Ciccimaro E, Blair IA. Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. 2010;2(2):311-341. doi:10.4155/bio.09.185 View Source
